molecular formula C9H7ClFNO B3069934 (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enamide CAS No. 1000530-51-7

(2E)-3-(3-chloro-4-fluorophenyl)prop-2-enamide

Cat. No.: B3069934
CAS No.: 1000530-51-7
M. Wt: 199.61 g/mol
InChI Key: AHLRJSRVBRGHLF-DUXPYHPUSA-N
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Description

(2E)-3-(3-chloro-4-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a phenyl ring substituted with chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and acryloyl chloride.

    Reaction Conditions: The reaction between 3-chloro-4-fluoroaniline and acryloyl chloride is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This might include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-chloro-4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The double bond in the enamide can be subjected to oxidation or reduction reactions, leading to different products.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Epoxides or diols.

    Reduction: Saturated amides.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: Used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enamide would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(3-chlorophenyl)prop-2-enamide
  • (2E)-3-(4-fluorophenyl)prop-2-enamide
  • (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enamide

Uniqueness

The presence of both chlorine and fluorine substituents on the phenyl ring of (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enamide can impart unique chemical properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

(E)-3-(3-chloro-4-fluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H2,12,13)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLRJSRVBRGHLF-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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